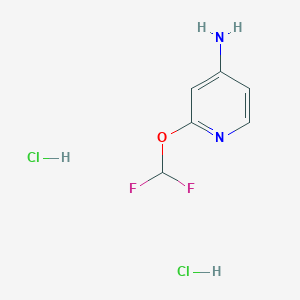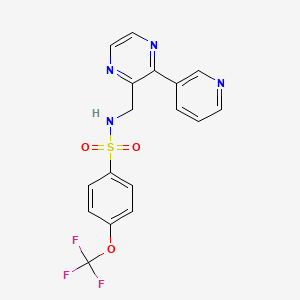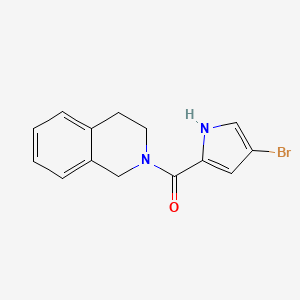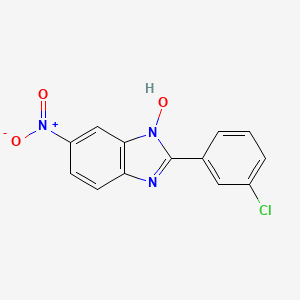
N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be related to various heterocyclic and amide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a base compound that is functionalized through various chemical reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves the acylation of 4-aminopyridine followed by deprotection and salt formation . Similarly, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide includes the introduction of a radioisotope via an aryllithium reaction . These methods suggest that the synthesis of this compound could also involve steps such as acylation, deprotection, and the introduction of specific functional groups to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires careful analysis to determine. The papers provided discuss the structure of synthesized compounds established from analytical and spectral data . For the compound , similar analytical techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure and ensure the correct synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and can include reactions with hydrazine hydrate, formamide, benzoyl isothiocyanate, and various acids and bases . These reactions lead to the formation of different derivatives and structural motifs. The compound this compound would also be expected to undergo similar reactions during its synthesis, potentially involving the addition of tosyl groups, formation of amide bonds, and the introduction of the piperidine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The provided papers do not directly discuss these properties, but it can be inferred that similar compounds would have properties that are influenced by their molecular structure, such as the presence of aromatic rings, amide bonds, and heteroatoms . These features can affect the compound's reactivity, solubility in different solvents, and its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Studies
A study conducted by Kambappa et al. (2017) explored a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent glycine transporter 1 (GlyT1) inhibitor. This discovery suggests the potential of piperidine-4-carboxamide derivatives in modifying neurotransmitter levels in the brain, which could have implications for neurological disorders (Yamamoto et al., 2016).
HIV-1 Reverse Transcriptase Inhibition
Research by Tang et al. (2010) involved the synthesis of N-phenyl piperidine analogs, resulting in the identification of potent compounds against HIV-1 and resistant mutant viruses. These findings highlight the potential of piperidine-4-carboxamide derivatives in antiviral therapies (Tang et al., 2010).
Cannabinoid Receptor Antagonism
Lan et al. (1999) focused on pyrazole derivatives as cannabinoid receptor antagonists, emphasizing the importance of piperidinyl carboxamide for potent and selective activity. This research is crucial for understanding how these compounds can modulate cannabinoid receptor activity, which has therapeutic implications (Lan et al., 1999).
Analgesic Activity
Nie et al. (2020) studied N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, and its analogs for analgesic activity. This research contributes to our understanding of how piperidine-4-carboxamide derivatives can be used in pain management (Nie et al., 2020).
Antimycobacterial Activity
Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including piperidine-4-carboxamides, showing significant activity against drug-sensitive and resistant MTB strains. These findings are relevant for developing new treatments for tuberculosis (Lv et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-3-19-5-4-6-21(17-19)26-25(30)20-13-15-29(16-14-20)23-11-12-24(28-27-23)33(31,32)22-9-7-18(2)8-10-22/h4-12,17,20H,3,13-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMOZPBSUNTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/no-structure.png)


![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)


